molecular formula C21H24N2O4 B249016 1-(3-Methoxybenzoyl)-4-[(4-methylphenoxy)acetyl]piperazine

1-(3-Methoxybenzoyl)-4-[(4-methylphenoxy)acetyl]piperazine

Cat. No. B249016
M. Wt: 368.4 g/mol
InChI Key: YWIRXUUXYGBEOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Methoxybenzoyl)-4-[(4-methylphenoxy)acetyl]piperazine, also known as MPAP, is a synthetic compound that has been extensively studied for its potential therapeutic applications. MPAP belongs to the class of piperazine derivatives and has been found to exhibit a wide range of biochemical and physiological effects.

Mechanism of Action

1-(3-Methoxybenzoyl)-4-[(4-methylphenoxy)acetyl]piperazine exerts its neuroprotective effects by inhibiting the activity of acetylcholinesterase, which leads to an increase in the levels of acetylcholine in the brain. Acetylcholine is a neurotransmitter that plays a critical role in cognitive function, and its depletion has been linked to the development of neurodegenerative diseases.
Biochemical and physiological effects:
In addition to its neuroprotective effects, 1-(3-Methoxybenzoyl)-4-[(4-methylphenoxy)acetyl]piperazine has also been found to exhibit antioxidant and anti-inflammatory properties. 1-(3-Methoxybenzoyl)-4-[(4-methylphenoxy)acetyl]piperazine has been shown to reduce oxidative stress and inflammation in the brain, which are both implicated in the development of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(3-Methoxybenzoyl)-4-[(4-methylphenoxy)acetyl]piperazine in lab experiments is its ability to cross the blood-brain barrier, which allows it to exert its effects directly on the brain. However, one limitation of using 1-(3-Methoxybenzoyl)-4-[(4-methylphenoxy)acetyl]piperazine is its low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on 1-(3-Methoxybenzoyl)-4-[(4-methylphenoxy)acetyl]piperazine, including:
1. Further investigation of its neuroprotective effects in animal models of neurodegenerative diseases.
2. Development of more efficient synthesis methods to improve the yield and purity of 1-(3-Methoxybenzoyl)-4-[(4-methylphenoxy)acetyl]piperazine.
3. Evaluation of the safety and efficacy of 1-(3-Methoxybenzoyl)-4-[(4-methylphenoxy)acetyl]piperazine in clinical trials for the treatment of neurodegenerative diseases.
4. Investigation of the potential use of 1-(3-Methoxybenzoyl)-4-[(4-methylphenoxy)acetyl]piperazine in combination with other drugs for the treatment of neurodegenerative diseases.
In conclusion, 1-(3-Methoxybenzoyl)-4-[(4-methylphenoxy)acetyl]piperazine is a synthetic compound that has been extensively studied for its potential therapeutic applications in the treatment of neurodegenerative diseases. 1-(3-Methoxybenzoyl)-4-[(4-methylphenoxy)acetyl]piperazine exhibits neuroprotective, antioxidant, and anti-inflammatory properties and has the potential to be a promising therapeutic agent for the treatment of neurodegenerative diseases. Further research is needed to fully understand the mechanisms of action of 1-(3-Methoxybenzoyl)-4-[(4-methylphenoxy)acetyl]piperazine and to evaluate its safety and efficacy in clinical trials.

Synthesis Methods

The synthesis of 1-(3-Methoxybenzoyl)-4-[(4-methylphenoxy)acetyl]piperazine involves the reaction of 1-(3-methoxybenzoyl)piperazine with 4-methylphenylacetic acid in the presence of a coupling agent such as DCC (dicyclohexylcarbodiimide). The resulting compound is then purified using column chromatography to obtain pure 1-(3-Methoxybenzoyl)-4-[(4-methylphenoxy)acetyl]piperazine.

Scientific Research Applications

1-(3-Methoxybenzoyl)-4-[(4-methylphenoxy)acetyl]piperazine has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 1-(3-Methoxybenzoyl)-4-[(4-methylphenoxy)acetyl]piperazine has been found to exhibit neuroprotective effects by inhibiting the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine.

properties

Product Name

1-(3-Methoxybenzoyl)-4-[(4-methylphenoxy)acetyl]piperazine

Molecular Formula

C21H24N2O4

Molecular Weight

368.4 g/mol

IUPAC Name

1-[4-(3-methoxybenzoyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone

InChI

InChI=1S/C21H24N2O4/c1-16-6-8-18(9-7-16)27-15-20(24)22-10-12-23(13-11-22)21(25)17-4-3-5-19(14-17)26-2/h3-9,14H,10-13,15H2,1-2H3

InChI Key

YWIRXUUXYGBEOT-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C(=O)C3=CC(=CC=C3)OC

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C(=O)C3=CC(=CC=C3)OC

Origin of Product

United States

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